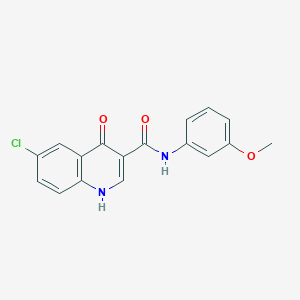

6-氯-4-羟基-N-(3-甲氧苯基)喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” is a derivative of quinoline-3-carboxamide . Quinoline-3-carboxamide derivatives have been studied for their diverse neuro- and immunomodulatory effects, offering possibilities for intervention in diseases such as autoimmunity, neurodegeneration, and neoplastic processes .

Synthesis Analysis

The synthesis of quinoline-3-carboxamide derivatives involves various protocols that have been reported in the literature . For instance, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” and its derivatives were characterized using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (both proton and carbon-13), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

Quinoline-3-carboxamide derivatives have been found to exhibit distinct antiproliferative activity . The induced-fit docking (IFD) studies against PI3Kαs showed that the derivatives occupy the PI3Kα binding site and engage with key binding residues .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” and its derivatives can be determined using various spectroscopic techniques, including FT-IR, NMR, and HRMS .科学研究应用

合成与结构分析

与6-氯-4-羟基-N-(3-甲氧苯基)喹啉-3-甲酰胺结构相关的化合物已被合成并针对其多晶型改性进行了分析,表明具有很强的利尿特性,并有可能作为新的高血压治疗药物。例如,对1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺衍生物的一项研究揭示了两种多晶型改性,突出了晶体堆积和组织水平的差异,这可能会影响其生物功效和制剂稳定性 (Shishkina 等人,2018 年)。

抗增殖和激酶抑制活性

对喹啉衍生物的研究揭示了它们作为 c-Met 激酶抑制剂的潜力,为抗癌疗法提供了一条途径。一项值得注意的研究发现了新型 4-(2-氟苯氧基)喹啉衍生物,对各种癌细胞系具有显着的体外抗增殖活性,强调了结构修饰对于增强抗肿瘤活性的重要性 (Li 等人,2013 年)。

抗菌和抗结核活性

新型喹喔啉-2-甲酸酯 1,4-二氧化物衍生物的合成,与目标化合物具有相同的喹啉核,显示出有希望的体外抗结核活性。这项研究表明,喹喔啉核上的取代基显着影响微生物抑制作用,为设计更有效的抗结核药物提供了见解 (Jaso 等人,2005 年)。

合成方法学进展

已经为喹啉家族中的化合物开发了创新的合成方法,突出了离子液体作为溶剂和催化剂的多功能性。例如,使用离子液体催化剂合成 6-羟基-3,4-二氢-2(1H)-喹啉酮不仅证明了这种方法的效率,还证明了它的环境效益,为传统的合成路线提供了一种更绿色的替代方案 (袁家晨,2014 年)。

未来方向

The diverse effects of quinoline-3-carboxamide derivatives warrant further studies permitting direct comparison of effects and better target identification . The failure of 4-Cl-KYN for use as an anti-depressant may be related to inadequate concentration, or that the ketamine-like rapid anti-depressant effect is not produced via NMDAR modulation . Further clarification may emerge from studies involving higher drug concentration, and/or from identification of ketamine targets .

属性

IUPAC Name |

6-chloro-N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-12-4-2-3-11(8-12)20-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVUNGIBMOJTQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)

![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)